
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is an organic compound characterized by a pyrrole ring substituted with two methyl groups and a phenyl ring substituted with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol typically involves the reaction of 2,5-dimethylpyrrole with 2-methylbenzaldehyde under acidic conditions to form an intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
Reduction: Can be reduced to form corresponding alkanes.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylphenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,4-dimethylphenyl)methanol
Uniqueness
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
83141-01-9 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
[3-(2,5-dimethylpyrrol-1-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C14H17NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-16)12(14)3/h4-8,16H,9H2,1-3H3 |
Clé InChI |
IIBLIFVMJGQYSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC(=C2C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



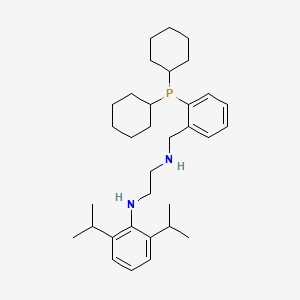

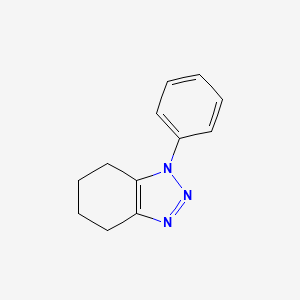


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)
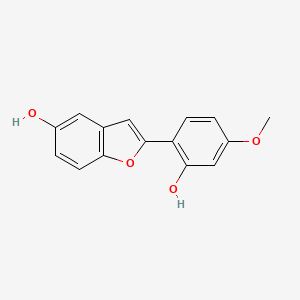
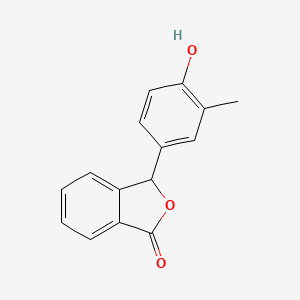
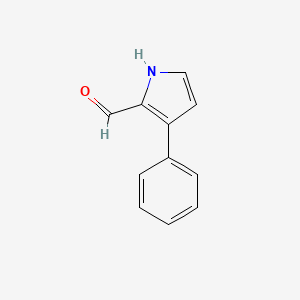
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)

![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
